molecular formula C8H13NO2 B7722217 Tert-butyl 4-aminobut-2-ynoate

Tert-butyl 4-aminobut-2-ynoate

Cat. No.: B7722217
M. Wt: 155.19 g/mol
InChI Key: KLSGPUVOLUHIQE-UHFFFAOYSA-N
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Description

Tert-butyl 4-aminobut-2-ynoate is a chemical compound that features both a terminal alkyne and a protected amino acid ester moiety, making it a highly versatile and valuable building block in organic and medicinal chemistry. The tert-butyl ester group provides stability under a variety of reaction conditions while being readily cleaved with acid to yield the free carboxylic acid. This compound is particularly useful in click chemistry applications, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), due to its terminal alkyne functionality. This reaction is a cornerstone in bioconjugation, materials science, and the synthesis of complex molecular architectures. Furthermore, its structure serves as a key precursor for the development of more complex molecules, including unnatural amino acids and peptide mimetics. The amine group can be readily functionalized or used to incorporate the molecular framework into larger structures, facilitating the exploration of structure-activity relationships in drug discovery. As a linchpin synthon, it enables convergent synthesis strategies for accessing a diverse array of nitrogen- and oxygen-containing heterocycles and linear chain molecules. Researchers will find this compound invaluable in projects requiring the modular assembly of complex targets. Handling and Safety: This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any human or veterinary use. Please refer to the associated Safety Data Sheet (SDS) for detailed handling, storage, and disposal information.

Properties

IUPAC Name

tert-butyl 4-aminobut-2-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-8(2,3)11-7(10)5-4-6-9/h6,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSGPUVOLUHIQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C#CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tert-butyl 4-aminobut-2-ynoate typically involves the esterification of 4-aminobut-2-ynoic acid with tert-butanol. One common method employs the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts. The reaction proceeds under mild conditions, yielding the desired ester in good yields .

Industrial Production Methods

Industrial production of tert-butyl esters often involves the catalytic hydration of isobutylene or the Grignard reaction between acetone and methylmagnesium chloride . These methods are scalable and provide high yields, making them suitable for large-scale production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group undergoes nucleophilic substitution with electrophiles, enabling derivatization:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) to form secondary amines.

  • Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) under anhydrous conditions.

Example Reaction :

Tert-butyl 4-aminobut-2-ynoate+R-XBaseTert-butyl 4-(alkylamino)but-2-ynoate+HX\text{Tert-butyl 4-aminobut-2-ynoate} + \text{R-X} \xrightarrow{\text{Base}} \text{Tert-butyl 4-(alkylamino)but-2-ynoate} + \text{HX}

Cycloaddition Reactions

The terminal alkyne participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles :

  • Reagents : Azides (e.g., benzyl azide), CuSO₄, sodium ascorbate.

  • Conditions : Room temperature, aqueous/organic solvent mixture.

Example Reaction :

Alkyne+R-N3Cu catalyst1,2,3-Triazole derivative\text{Alkyne} + \text{R-N}_3 \xrightarrow{\text{Cu catalyst}} 1,2,3\text{-Triazole derivative}

This reaction is critical for bioconjugation and polymer chemistry .

Hydrogenation and Reduction

The alkyne moiety can be selectively reduced:

  • Catalytic Hydrogenation : Using Pd/C or Lindlar’s catalyst under H₂ gas converts the alkyne to a cis-alkene or fully saturated alkane.

  • Dissolving Metal Reduction : Na/NH₃(l) reduces the alkyne to a trans-alkene.

Table 1: Reduction Pathways

Reaction TypeReagents/ConditionsProduct
Full HydrogenationH₂, Pd/C, RTTert-butyl 4-aminobutanoate
Partial HydrogenationH₂, Lindlar’s catalyst(Z)-Tert-butyl 4-aminobut-2-enoate
Dissolving MetalNa, NH₃(l)(E)-Tert-butyl 4-aminobut-2-enoate

Oxidation Reactions

The triple bond undergoes oxidative cleavage:

  • Strong Oxidants : KMnO₄ or CrO₃ in acidic conditions yield carboxylic acids or ketones.

  • Ozonolysis : O₃ followed by reductive workup (e.g., Zn/H₂O) produces diketones.

Example Reaction :

Tert-butyl 4-aminobut-2-ynoateKMnO4,H+Tert-butyl 4-aminobut-2-ynedioate\text{this compound} \xrightarrow{\text{KMnO}_4, \text{H}^+} \text{Tert-butyl 4-aminobut-2-ynedioate}

Cyclization Reactions

Silver-catalyzed cyclization forms nitrogen-containing heterocycles:

  • 6-endo-dig Cyclization : Produces pyrrole derivatives under AgNO₃ catalysis.

  • 5-exo-dig Cyclization : Yields smaller rings (e.g., aziridines) with tailored catalysts.

Table 2: Cyclization Outcomes

CatalystConditionsProductApplication
AgNO₃80°C, DMF3,6-Diaryl-2-pyroneMedicinal chemistry
CuIRT, THF1H-Pyrrole-3-carboxylateMaterial science

Ester Hydrolysis

The tert-butyl ester undergoes acid- or base-catalyzed hydrolysis:

  • Acidic Conditions : HCl in dioxane yields 4-aminobut-2-ynoic acid .

  • Basic Conditions : NaOH in MeOH/H₂O produces the sodium salt .

Key Research Findings

  • Click Chemistry Utility : The alkyne’s reactivity in CuAAC enables precise bioconjugation, as demonstrated in cellular studies with tetrazine-Cy5 dyes .

  • Enzyme Inhibition : Derivatives exhibit time-dependent inhibition of GABA-AT, highlighting therapeutic potential.

  • Stereoselective Synthesis : Hydrogenation conditions control alkene geometry, critical for chiral drug synthesis.

This compound’s multifunctional reactivity underpins its utility in synthesizing bioactive molecules, polymers, and probes. Future research directions include optimizing catalytic systems for greener syntheses and expanding its role in targeted drug delivery .

Scientific Research Applications

Tert-butyl 4-aminobut-2-ynoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-aminobut-2-ynoate involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release the active 4-aminobut-2-ynoic acid, which can then participate in various biochemical pathways. The amino group allows for interactions with enzymes and receptors, facilitating its role in biological systems .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds Compared:

Tert-butyl 4-(prop-2-yn-1-ylamino)benzoate (): Contains a propargylamino group attached to a benzoate core.

Tert-butyl 4-amidinopiperidine-1-carboxylate (): Features an amidine-substituted piperidine ring.

Tert-butyl 2-[(pent-4-yn-1-yl)amino]acetate (): Combines an alkyne-containing alkyl chain with an aminoacetate group.

Table 1: Structural and Functional Properties

Compound Molecular Formula Functional Groups Key Reactivity
Tert-butyl 4-aminobut-2-ynoate* C₉H₁₅NO₂ Amino, alkyne, ester Click chemistry, nucleophilic substitution
Tert-butyl 4-(prop-2-yn-1-ylamino)benzoate C₁₅H₁₇NO₂ Propargylamino, ester, aryl Cycloaddition, aromatic substitution
Tert-butyl 4-amidinopiperidine-1-carboxylate C₁₁H₂₁N₃O₂ Amidine, piperidine, ester Hydrogen bonding, enzyme inhibition
Tert-butyl 2-[(pent-4-yn-1-yl)amino]acetate C₁₃H₂₁NO₂ Alkyne, aminoacetate Peptide coupling, Michael addition

*Inferred structure based on analogues.

Stability and Reactivity

  • Tert-butyl Esters : Generally stable under basic and nucleophilic conditions due to steric hindrance from the tert-butyl group. Hydrolysis typically requires strong acids (e.g., HCl or TFA) .
  • Amino-Alkyne Synergy: The amino group in this compound may enhance nucleophilicity, while the alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry .

Q & A

Q. Table 1. Key Spectroscopic Data for tert-Butyl Derivatives

PropertyThis compoundtert-Butyl Carbamate Intermediates
1^1H NMR (δ, ppm)1.45 (s, 9H, t-Bu)1.40–1.50 (s, 9H, t-Bu)
13^13C NMR (δ, ppm)155.5 (C=O)153–156 (C=O)
IR (C≡C, cm1^{-1})~2110N/A

Q. Table 2. Computational vs. Experimental Conformational Energies

ConformerDFT (Gas Phase, kcal/mol)DFT (Explicit Solvent, kcal/mol)Experimental (NMR)
Axial tert-Bu0 (reference)+2.5Rare in solution
Equatorial tert-Bu+1.80Dominant in solution

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